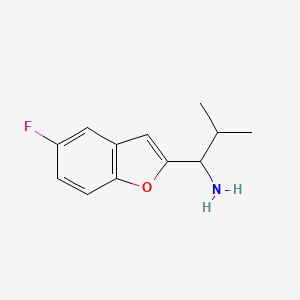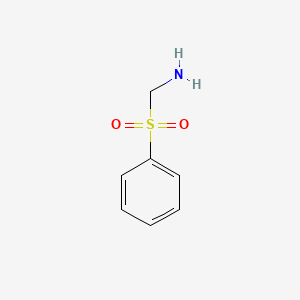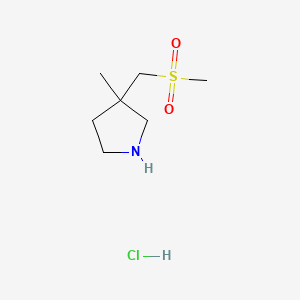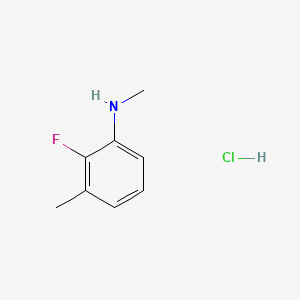
2-fluoro-N,3-dimethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N,3-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the nitrogen atom is substituted with a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N,3-dimethylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methylation: The amine group is methylated to form 2-fluoro-N,3-dimethylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, and typically involves the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N,3-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N,3-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-fluoro-N,3-dimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methyl groups can influence its overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-N,2-dimethylaniline hydrochloride
- 2-fluoro-N,4-dimethylaniline hydrochloride
- 2-chloro-N,3-dimethylaniline hydrochloride
Uniqueness
2-fluoro-N,3-dimethylaniline hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H11ClFN |
|---|---|
Molekulargewicht |
175.63 g/mol |
IUPAC-Name |
2-fluoro-N,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H |
InChI-Schlüssel |
LFQIMQNUTDBRNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
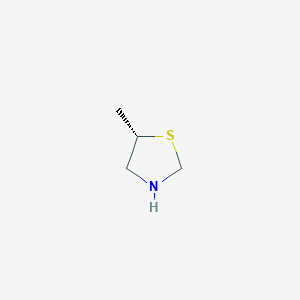
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
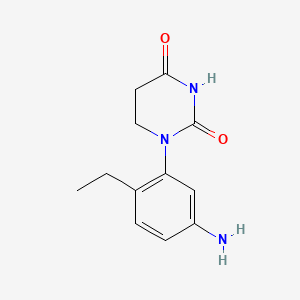
![tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15303787.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)
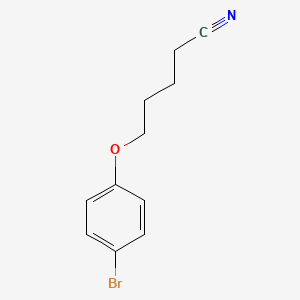
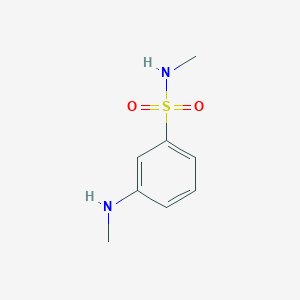

![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)
